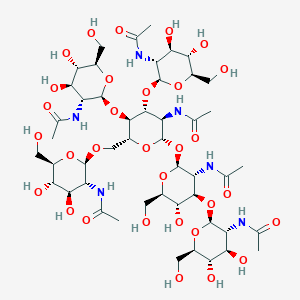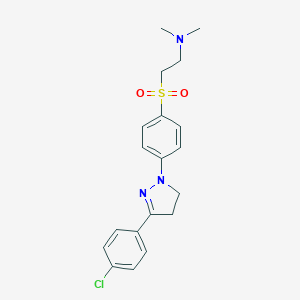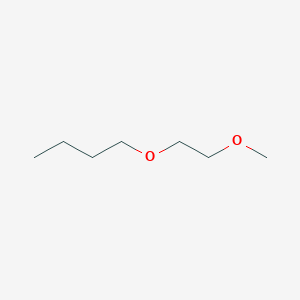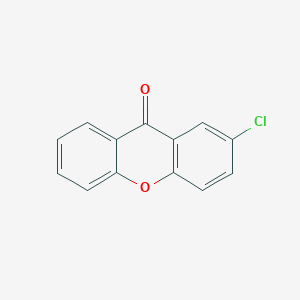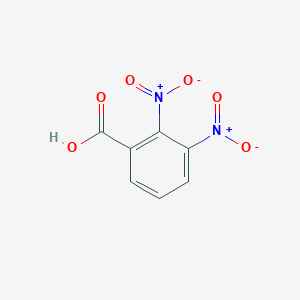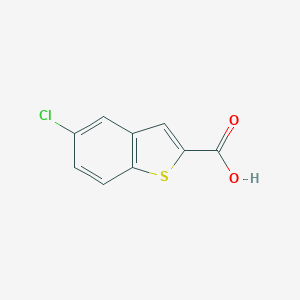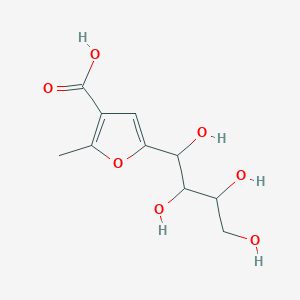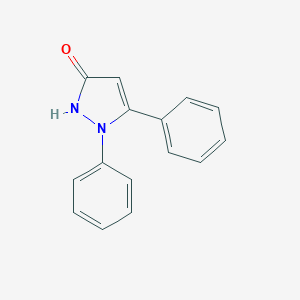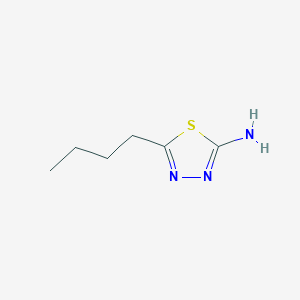
Manganese dipotassium bis(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dipotassium bis(sulphate) is a chemical compound that is commonly used in scientific research. It is a salt that is composed of two potassium ions, two sulphate ions, and one manganese ion. This compound is often used as a reagent in chemical reactions and as a catalyst in various types of experiments. In
Mécanisme D'action
The mechanism of action of manganese dipotassium bis(sulphate) is not well understood. However, it is believed that the compound acts as a catalyst in various chemical reactions by providing a surface for the reaction to occur on. It is also believed that the manganese ions in the compound may play a role in biological processes by acting as cofactors for enzymes.
Effets Biochimiques Et Physiologiques
Manganese dipotassium bis(sulphate) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, it has been shown to have neuroprotective effects, which may help to prevent or treat neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using manganese dipotassium bis(sulphate) in lab experiments is its versatility. It can be used as a reagent in chemical reactions, as a catalyst in organic synthesis, and as a source of manganese ions in biological experiments. Additionally, it is relatively inexpensive and readily available. However, one limitation of using this compound is that it may be toxic to cells at high concentrations. Therefore, it is important to use caution when handling and using this compound in experiments.
Orientations Futures
There are several future directions for research on manganese dipotassium bis(sulphate). One area of research is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to determine the safety and toxicity of this compound in various cell types and organisms.
Méthodes De Synthèse
Manganese dipotassium bis(sulphate) can be synthesized by reacting potassium sulphate with manganese sulphate in water. The reaction produces a white precipitate, which is then filtered and dried to obtain the final product. The chemical equation for the synthesis of manganese dipotassium bis(sulphate) is:
MnSO4 + K2SO4 → MnK2(SO4)2
Applications De Recherche Scientifique
Manganese dipotassium bis(sulphate) is a versatile compound that is used in various scientific research applications. It is commonly used as a reagent in chemical reactions, as a catalyst in organic synthesis, and as a source of manganese ions in biological experiments. Additionally, it is used in the production of fertilizers, pigments, and batteries.
Propriétés
Numéro CAS |
13718-34-8 |
|---|---|
Nom du produit |
Manganese dipotassium bis(sulphate) |
Formule moléculaire |
K2MnO8S2 |
Poids moléculaire |
325.26 g/mol |
Nom IUPAC |
dipotassium;manganese(2+);disulfate |
InChI |
InChI=1S/2K.Mn.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 |
Clé InChI |
IBMZVIXWBZLKIR-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |
Autres numéros CAS |
13718-34-8 |
Synonymes |
manganese dipotassium bis(sulphate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



